Cupric acetate monohydrate

概述

描述

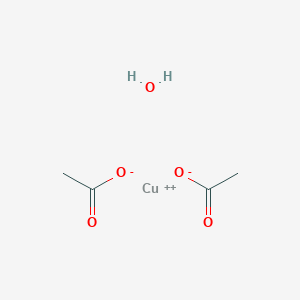

Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is a chemical compound with the formula Cu(C₂H₃O₂)₂·H₂O. It is a dark green crystalline solid that is odorless and soluble in water. This compound has been used since ancient times as a fungicide and green pigment. Today, it is widely used as a reagent in the synthesis of various inorganic and organic compounds .

准备方法

Cupric acetate monohydrate can be synthesized through several methods:

-

Reaction with Acetic Acid: : One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]

-

Industrial Production: : Industrially, this compound can be prepared by crystallization from a solution obtained by mixing acetic acid, alkaline metal acetates, or ammonium with copper-containing spent solutions used in etching printed circuit boards .

化学反应分析

Thermal Decomposition Reactions

Cupric acetate monohydrate undergoes distinct thermal decomposition pathways depending on the atmosphere:

| Condition | Steps | Temperature Range | Products Formed | Key Observations |

|---|---|---|---|---|

| Air | 1. Dehydration 2. Decarboxylation | 20–170°C 170–240°C | CuO, H₂O, CO₂, CH₃COOH | Final product: CuO (nanoparticles) |

| Argon | 1. Dehydration 2. Decarboxylation | 20–140°C 140–240°C | Cu, H₂O, CO₂, H₂, CH₃COOH, coke | Final product: Metallic Cu + carbon |

Aerobic Dehydrogenation of Amines to Imines

-

Substrates : Chelating aromatic secondary amines (e.g., 1,2-diaminobenzene derivatives)

-

Conditions : CH₃CN, 50–80°C, open-to-air

-

Mechanism (supported by EPR and UV-Vis spectroscopy ):

-

Ligand role : Acetate bridges two Cu(II) centers, forming a dinuclear active species.

-

Base role : Acetate abstracts protons during C–H bond cleavage (turnover-limiting step).

-

O₂ dependence : Accelerates reoxidation of Cu(I) to Cu(II), completing the catalytic cycle.

-

Ullmann-Type C–O and C–N Coupling

-

Substrates : Arylboronic acids + phenols/amines

-

Conditions : Neat, 80–100°C

-

Yield : 70–95% (dependent on substituent electronic effects)

Michael Addition Reactions

Role in Polymerization and Material Science

-

Application : Catalyst for conductive polymer synthesis (e.g., polyaniline) .

-

Mechanism : Oxidizes monomers (e.g., aniline) to radical cations, initiating chain propagation.

Analytical Techniques for Reaction Monitoring

Comparative Reactivity with Other Copper Salts

-

Cu(OAc)₂ vs. Cu(ClO₄)₂ :

This multifaceted reactivity underscores this compound’s utility in synthetic chemistry, with its acetate ligand playing critical roles in substrate activation and electron transfer.

科学研究应用

Biochemical Applications

DNA Extraction

Cupric acetate monohydrate is utilized in the extraction of DNA due to its ability to precipitate nucleic acids. This process is essential in molecular biology for analyzing genetic material and conducting genetic research .

Catalysis in Organic Reactions

The compound serves as a catalyst in numerous organic reactions. It facilitates the oxidation of alcohols to aldehydes and ketones, as well as the coupling of aromatic compounds in Ullmann-type reactions, which are critical for forming carbon-carbon bonds .

Agricultural Applications

Fungicide and Insecticide

this compound is employed as a fungicide and insecticide in agriculture. Its effectiveness against various pathogens makes it valuable for crop protection. The compound's properties allow it to mitigate fungal infections and pest infestations, contributing to increased agricultural productivity .

Material Science Applications

Electrolysis and Electroplating

In material science, this compound is used in electrolysis and electroplating processes. It serves as a source of copper ions for the deposition of copper onto surfaces, which is crucial in electronics and surface finishing industries .

Thermochemical Studies

Thermal Decomposition Analysis

Recent studies have investigated the thermal decomposition of this compound using techniques such as thermogravimetry (TGA) and X-ray diffraction (XRD). These analyses reveal two main steps: dehydration followed by decarboxylation. Such studies are vital for understanding the stability and reactivity of the compound under various conditions .

Table 1: Summary of Applications

Table 2: Thermal Decomposition Characteristics

| Temperature Range (°C) | Reaction Step | Observations |

|---|---|---|

| 30 - 110 | Initial dehydration | Formation of anhydrous salt |

| 190 - 250 | Decarboxylation | Loss of acetate groups |

Case Studies

Case Study 1: DNA Extraction Protocols

In a study focusing on DNA extraction methods, this compound was compared with other reagents for its efficiency in precipitating DNA from biological samples. Results indicated that it provided higher yields with minimal contamination, making it a preferred choice in molecular biology laboratories.

Case Study 2: Agricultural Efficacy

Field trials demonstrated that crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The compound's application led to improved crop yields, highlighting its effectiveness as an agricultural fungicide.

作用机制

The mechanism by which cupric acetate monohydrate exerts its effects involves its role as a source of copper ions. Copper ions are essential for the functioning of many metalloenzymes, including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, zinc-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase . These enzymes are involved in various biochemical pathways, including oxidative stress response, neurotransmitter synthesis, and connective tissue formation.

相似化合物的比较

Cupric acetate monohydrate can be compared with other copper compounds such as:

-

Cupric Sulfate (CuSO₄): : Cupric sulfate is another widely used copper compound with applications in agriculture, medicine, and industry. Unlike this compound, cupric sulfate is commonly used as a pesticide and in electroplating .

-

Cupric Chloride (CuCl₂): : Cupric chloride is used in the production of other copper compounds and as a catalyst in organic reactions. It is also used in the textile industry for dyeing and printing .

-

Cupric Oxide (CuO): : Cupric oxide is used as a pigment, in the production of batteries, and as a catalyst in various chemical reactions .

This compound is unique in its ability to act as a catalyst in specific organic reactions and its historical significance as a pigment and fungicide.

生物活性

Cupric acetate monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a copper(II) salt that has garnered attention for its diverse biological activities. This compound exhibits a range of properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various medical applications. This article reviews the biological activity of this compound based on recent studies and findings.

This compound is characterized by its monoclinic crystal structure and is known for its coordination chemistry. The presence of water molecules in its structure allows it to interact with various ligands, forming complexes that can influence its biological activity. The interactions between cupric acetate and biological molecules are crucial for understanding its mechanisms of action.

2.1 Overview

This compound has been studied for its antimicrobial properties against a variety of pathogens. Research indicates that it can inhibit the growth of both bacteria and fungi, making it a candidate for use in medical and agricultural applications.

2.2 Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of copper(II) complexes derived from cupric acetate against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results demonstrated significant inhibition zones, indicating effective antibacterial action, particularly with complexes involving ortho-substituted nitrogen ligands .

- Antifungal Activity : In another investigation, this compound was tested against Candida albicans. The compound exhibited notable antifungal activity, suggesting its potential as an antifungal agent in clinical settings .

| Pathogen | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | Antibacterial | 15 |

| Staphylococcus aureus | Antibacterial | 18 |

| Bacillus subtilis | Antibacterial | 16 |

| Candida albicans | Antifungal | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Cupric ions can catalyze the formation of reactive oxygen species, which can damage cellular components in pathogens, leading to cell death.

- Disruption of Membrane Integrity : Copper ions interact with microbial membranes, disrupting their integrity and leading to leakage of cellular contents.

- Interference with Enzymatic Functions : Copper can inhibit key enzymes involved in metabolic processes within bacteria and fungi, further contributing to its antimicrobial effects .

4. Toxicity and Safety Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicity profile:

- Acute Toxicity : Exposure can lead to irritation of the skin, eyes, and respiratory tract. Prolonged exposure may result in central nervous system effects .

- Chronic Effects : Chronic exposure risks include potential organ damage, particularly affecting the liver and kidneys due to copper accumulation .

5. Future Directions in Research

Further research is warranted to explore the full potential of this compound in therapeutic applications. Areas for future investigation include:

- Formulation Development : Creating novel formulations that enhance the bioavailability and efficacy of cupric acetate in clinical settings.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antimicrobial actions could provide insights into developing new antimicrobial agents.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in treating infections caused by resistant strains of bacteria and fungi.

常见问题

Basic Research Questions

Q. What are reliable laboratory methods for synthesizing high-purity cupric acetate monohydrate?

- Method : Dissolve copper(II) oxide or basic copper carbonate in glacial acetic acid under gentle heating (60–80°C). Filter the solution and allow slow evaporation at room temperature to obtain bluish-green crystals. Recrystallize from a 1:1 aqueous acetic acid solution to enhance purity .

- Quality Control : Verify purity via iodometric titration (98.0–102.0% assay range) and check for insoluble matter (≤0.01%) as per ACS reagent standards .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Essential Techniques :

- X-ray Diffraction (XRD) : Confirm crystal structure (monoclinic system, space group C2/c) and compare with reference data .

- FTIR Spectroscopy : Identify acetate ligand vibrations (e.g., ν(C=O) at ~1600 cm⁻¹, ν(C-O) at ~1440 cm⁻¹) .

- ICP-OES : Quantify trace metal impurities (e.g., ≤0.01% Fe, Zn) for applications requiring ultra-high purity (99.99% trace metals basis) .

Q. How does the solubility profile of this compound influence its use in aqueous vs. non-polar systems?

- Solubility Data :

- Highly soluble in water (20 g/L at 20°C, pH 5.2–5.5) and polar solvents like ethanol .

- Limited solubility in hydrocarbons. For non-polar systems, use phase-transfer catalysts (e.g., crown ethers) to enhance reactivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical Measures :

- Use PPE (gloves, goggles) to prevent skin/eye contact (LD₅₀ oral rat = 501 mg/kg) .

- Store in glass containers at room temperature; avoid exposure to moisture to prevent deliquescence .

- For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste per local regulations .

Q. How does this compound function as a precursor in coordination chemistry?

- Mechanism : The acetate ligands act as bridging groups, enabling the formation of dinuclear copper complexes. This is critical in synthesizing metal-organic frameworks (MOFs) or Schiff base complexes .

- Example : In Schiff base synthesis, cupric acetate facilitates ligand coordination via displacement of acetate ions, yielding complexes with tailored magnetic or catalytic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

- Analysis Strategy :

- Use differential scanning calorimetry (DSC) to distinguish between dehydration (115°C) and decomposition (240°C) events .

- Thermogravimetric analysis (TGA) can quantify water loss (theoretical H₂O content: 9.03%) to confirm hydration state .

Q. What role does this compound play in autocatalytic hydrogenation reactions?

- Mechanistic Insight : In pyridine or amine solutions, cupric acetate undergoes reduction to cuprous acetate (Cu⁺), which accelerates H₂ activation. The reaction exhibits autocatalytic behavior, with induction periods shortened by pre-added Cu⁺ species .

- Experimental Design : Monitor reaction kinetics via gas uptake measurements and validate intermediates using EPR spectroscopy .

Q. How can this compound be integrated into green chemistry protocols?

- Applications :

- Catalysis : As a recyclable catalyst in C–C coupling reactions (e.g., Ullmann-type couplings) using water as a solvent .

- Waste Reduction : Employ in solvent-free mechanochemical synthesis to minimize hazardous waste .

Q. What advanced spectroscopic methods elucidate the electronic structure of this compound?

- Techniques :

- EPR Spectroscopy : Resolve hyperfine splitting (Az = 0.0147 cm⁻¹) and g-tensor anisotropy (gz = 2.344, gx = 2.052) to study Cu²⁺ centers in doped crystals .

- XAS (X-ray Absorption Spectroscopy) : Probe copper oxidation states and ligand-field geometry in situ during catalytic cycles .

Q. How does the crystal engineering of this compound impact its application in pigment science?

- Structural Insights : The dinuclear [Cu₂(μ-OAc)₄(H₂O)₂] unit forms a paddle-wheel structure, contributing to stability in verdigris pigments. Variations in crystallinity (e.g., amorphous vs. crystalline phases) affect colorfastness and degradation resistance .

- Synthetic Optimization : Control crystal growth via pH (4.5–5.5) and solvent polarity to achieve desired particle morphology .

属性

IUPAC Name |

copper;diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNSTOSIVLCJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CuO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209202 | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |

| Record name | Copper(II) acetate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6046-93-1, 66923-66-8 | |

| Record name | Cupric acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, copper(2+) salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper di(acetate) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。